molecular formula C22H20N2O3S B2459755 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide CAS No. 2380186-91-2

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B2459755
CAS No.: 2380186-91-2
M. Wt: 392.47
InChI Key: QWGNEOCVNCPMBQ-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide is a complex organic compound that features an indole core, a thiophene ring, and various functional groups. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of the indole nucleus, a common structural motif in many bioactive molecules, along with the thiophene ring, contributes to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole core, followed by the introduction of the thiophene ring and other functional groups. Key steps may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The carbonyl group in the carboxamide can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenation using NBS (N-bromosuccinimide), nitration using nitric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carboxamide would yield an amine.

Scientific Research Applications

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. The indole nucleus can bind to various receptors, such as serotonin or melatonin receptors, influencing neurotransmission and other biological processes. The thiophene ring may contribute to the compound’s ability to interact with enzymes or other proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-6-methoxy-1H-indole-2-carboxamide is unique due to the combination of the indole and thiophene rings, along with the specific functional groups that enhance its biological activity and potential therapeutic applications. This combination is not commonly found in other compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-6-methoxy-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-27-17-9-8-16-11-19(24-18(16)12-17)22(26)23-13-20(25)14-4-6-15(7-5-14)21-3-2-10-28-21/h2-12,20,24-25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNEOCVNCPMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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